molecular formula C14H10O2 B14443377 Methyl acenaphthylene-1-carboxylate CAS No. 79539-32-5

Methyl acenaphthylene-1-carboxylate

Cat. No.: B14443377
CAS No.: 79539-32-5
M. Wt: 210.23 g/mol
InChI Key: KKANQOVFDLAQDT-UHFFFAOYSA-N
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Description

Methyl acenaphthylene-1-carboxylate is an organic compound derived from acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxylate ester group attached to the acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid. This can be achieved through the reaction of acenaphthylene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. One common method is the use of a continuous flow reactor where acenaphthylene-1-carboxylic acid and methanol are continuously fed into the reactor along with a suitable acid catalyst. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acenaphthylene-1,2-dione.

    Reduction: Reduction of the ester group can yield acenaphthylene-1-carboxaldehyde.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Acenaphthylene-1,2-dione.

    Reduction: Acenaphthylene-1-carboxaldehyde.

    Substitution: Various acenaphthylene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl acenaphthylene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of methyl acenaphthylene-1-carboxylate in chemical reactions typically involves the activation of the ester group. The ester group can undergo nucleophilic attack, leading to the formation of various intermediates and products. In biological systems, esterases can hydrolyze the ester bond, releasing acenaphthylene-1-carboxylic acid and methanol.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthylene-1-carboxylic acid: The parent compound from which methyl acenaphthylene-1-carboxylate is derived.

    Acenaphthylene-1,2-dione: An oxidation product of acenaphthylene derivatives.

    Methyl naphthalene-1-carboxylate: A structurally similar compound with a naphthalene core instead of acenaphthylene.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its polycyclic aromatic nature combined with the ester functionality makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

CAS No.

79539-32-5

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl acenaphthylene-1-carboxylate

InChI

InChI=1S/C14H10O2/c1-16-14(15)12-8-10-6-2-4-9-5-3-7-11(12)13(9)10/h2-8H,1H3

InChI Key

KKANQOVFDLAQDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC3=C2C1=CC=C3

Origin of Product

United States

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